molecular formula C24H23FN4O4 B2878754 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1331270-93-9

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2878754
CAS No.: 1331270-93-9
M. Wt: 450.47
InChI Key: DKXFLQKBGKTFDI-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and furan and isoxazole moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.

    Coupling with Furan Derivatives: The piperazine intermediate is then coupled with 2-furyl ethyl bromide under basic conditions to form the desired ethyl-furan-piperazine intermediate.

    Isoxazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate isoxazole precursor, such as 3,5-difuryl isoxazole, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced isoxazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized molecules in various chemical reactions.

Biology

Biologically, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and psychiatry.

Industry

Industrially, the compound’s synthesis and derivatives are of interest for the development of new materials and chemical processes, including catalysis and polymer science.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the furan and isoxazole rings contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide enhances its lipophilicity and metabolic stability compared to its analogs with chlorine or methyl groups. This can result in better pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4/c25-17-5-7-18(8-6-17)28-9-11-29(12-10-28)20(21-3-1-13-31-21)16-26-24(30)19-15-23(33-27-19)22-4-2-14-32-22/h1-8,13-15,20H,9-12,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXFLQKBGKTFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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